molecular formula C23H25N3O2S B2535950 4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897477-12-2

4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2535950
CAS No.: 897477-12-2
M. Wt: 407.53
InChI Key: DFPFCTAPWMTGMF-UHFFFAOYSA-N
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Description

4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a piperazine ring, and a tetrahydronaphthalene moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate alkylating agent.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Tetrahydronaphthalene Moiety: This step involves the acylation of the piperazine ring with 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the tetrahydronaphthalene moiety can be reduced to a hydroxyl group.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-hydroxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole.

    Reduction: Formation of 4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-hydroxy)piperazin-1-yl]-1,3-benzothiazole.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: The compound can be used as a probe to study biological pathways and mechanisms.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydronaphthalene: Shares the tetrahydronaphthalene moiety but lacks the benzothiazole and piperazine rings.

    Benzoic acid, 4-methoxy-, 2-[(3,4-dimethoxyphenyl)methylene]hydrazide: Contains a methoxy group and a benzene ring but differs in overall structure and functional groups.

Uniqueness

4-methoxy-2-[4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combination of a benzothiazole core, a piperazine ring, and a tetrahydronaphthalene moiety. This unique structure allows it to interact with a diverse range of biological targets and exhibit various chemical reactivities.

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-28-19-7-4-8-20-21(19)24-23(29-20)26-13-11-25(12-14-26)22(27)18-10-9-16-5-2-3-6-17(16)15-18/h4,7-10,15H,2-3,5-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPFCTAPWMTGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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